N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a triazole ring, a morpholine ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing 1,2,4-triazole rings have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects . .
Mode of action
The mode of action of a compound depends on its specific molecular targets. For example, some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, thereby exerting their biological effects . .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific molecular targets. Some 1,2,4-triazole derivatives have been found to affect pathways related to cell proliferation and apoptosis, which could explain their anticancer activity .
Result of action
The molecular and cellular effects of this compound would depend on its specific molecular targets and mode of action. Some 1,2,4-triazole derivatives have been found to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,4-triazole ring.
Attachment of the Triazole to the Pyrimidine: The triazole moiety is then linked to a pyrimidine derivative through a nucleophilic substitution reaction.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine group.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups replacing the morpholine moiety.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole and morpholine rings contributes to its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes and pathways makes it a potential candidate for the treatment of diseases such as cancer, bacterial infections, and fungal infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide: Similar structure but with a different triazole isomer.
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-piperidinopyrimidine-4-carboxamide: Similar structure but with a piperidine ring instead of morpholine.
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyridine-4-carboxamide: Similar structure but with a pyridine ring instead of pyrimidine.
Uniqueness
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to the combination of its triazole, morpholine, and pyrimidine rings. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-morpholin-4-yl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2/c21-13(15-1-2-20-10-14-8-18-20)11-7-12(17-9-16-11)19-3-5-22-6-4-19/h7-10H,1-6H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXUNSNUHAGNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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